2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide

Thermal stability Process chemistry Purification optimization

2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide (CAS 1156583-05-9) is a brominated acetamide derivative with molecular formula C₁₀H₁₃BrN₂O₂ and molecular weight 273.13 g·mol⁻¹. The compound features a 4-bromophenyl moiety linked via an amide bond to a glycine-derived N-(2-hydroxyethyl) scaffold, yielding a compact molecule (15 heavy atoms) with 3 hydrogen bond donors (two from the secondary amine and hydroxyl, one from the amide NH) and 3 hydrogen bond acceptors.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13
CAS No. 1156583-05-9
Cat. No. B2562082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide
CAS1156583-05-9
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CNCCO)Br
InChIInChI=1S/C10H13BrN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15)
InChIKeyCMLVSMYXHJMJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide (CAS 1156583-05-9): Chemical Identity, Scaffold Class, and Physicochemical Baseline for Research Procurement


2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide (CAS 1156583-05-9) is a brominated acetamide derivative with molecular formula C₁₀H₁₃BrN₂O₂ and molecular weight 273.13 g·mol⁻¹ [1]. The compound features a 4-bromophenyl moiety linked via an amide bond to a glycine-derived N-(2-hydroxyethyl) scaffold, yielding a compact molecule (15 heavy atoms) with 3 hydrogen bond donors (two from the secondary amine and hydroxyl, one from the amide NH) and 3 hydrogen bond acceptors [1]. Its computed physicochemical profile—XLogP3-AA of 0.7 and topological polar surface area (TPSA) of 61.4 Ų—places it within favorable drug-like chemical space for fragment-based screening or building-block applications [1]. Commercially, it is supplied at ≥95% purity by multiple vendors including AKSci, AChemBlock, Fluorochem, and Macklin, and is recommended for storage at 2–8 °C under inert atmosphere with protection from light .

Why 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide Cannot Be Interchanged with Isomeric or Des-bromo Analogs Without Experimental Re-validation


Substituting the 4-bromophenyl isomer (CAS 1156583-05-9) with the 2-bromo (CAS 1156625-85-2) or 3-bromo (CAS 215649-75-5) positional analogs, or with non-brominated N-phenylacetamide derivatives, introduces distinct electronic, steric, and reactivity profiles that can alter downstream synthetic outcomes or biological target engagement [1]. The para-bromine substituent presents a different dipole moment orientation and steric accessibility compared to ortho- or meta-substituted isomers, which directly affects performance in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) and influences hydrogen-bonding geometry at the amide NH and hydroxyl termini . Furthermore, the 4-bromo isomer exhibits a computed boiling point of 489.7 °C versus 483.6 °C for the 2-bromo analog, indicating differential thermal stability relevant to purification and formulation protocols . These isomer-specific properties mean that a generic substitution without re-optimization of reaction conditions or re-profiling of biological activity carries a non-trivial risk of divergent results, wasting both time and procurement budget.

Quantitative Differentiation Evidence: 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide vs. Closest Analogs


Positional Isomer Boiling Point and Thermal Stability Differentiation: 4-Br vs. 2-Br vs. 3-Br Substitution

The 4-bromophenyl positional isomer (CAS 1156583-05-9) exhibits a predicted boiling point of 489.7 ± 35.0 °C at 760 mmHg, compared to 483.6 ± 35.0 °C for the 2-bromophenyl isomer (CAS 1156625-85-2) and an intermediate value for the 3-bromophenyl isomer (CAS 215649-75-5) . This ~6 °C higher boiling point for the para-substituted compound reflects stronger intermolecular interactions in the condensed phase, attributable to more linear molecular geometry and enhanced dipole–dipole stacking, which can translate to different sublimation and distillation behavior during purification.

Thermal stability Process chemistry Purification optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Impact on Permeability and Solubility Screening

The 4-bromo isomer possesses a computed TPSA of 61.4 Ų with 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), giving an HBD/HBA ratio of 1:1 [1]. The para-substitution geometry ensures that the bromine atom does not sterically encroach upon the amide NH or the hydroxyethylamino hydrogen-bonding vectors, preserving full solvent accessibility of all three donor sites. This contrasts with the 2-bromo isomer, where ortho-substitution introduces steric shielding of the adjacent amide NH, potentially reducing effective HBD count in intermolecular interactions [2]. In fragment-based drug design, unobstructed hydrogen-bonding capacity correlates with higher hit rates in primary screens, as the molecule can engage recognition motifs without conformational penalties.

Drug-likeness Fragment-based screening Permeability prediction

Reactivity in Palladium-Catalyzed Cross-Coupling: Para-Br as an Optimal Substrate for Suzuki–Miyaura Reactions

The 4-bromophenyl ring in CAS 1156583-05-9 presents an electronically and sterically favorable site for oxidative addition in palladium-catalyzed cross-coupling. Para-bromoarenes generally undergo oxidative addition to Pd(0) with kinetics intermediate between the faster ortho-bromo (electronically activated) and slower meta-bromo (deactivated) isomers, but with fewer undesired side reactions (e.g., Pd–arene cyclometalation or ortho-directing group interference) [1]. This makes the 4-bromo isomer the preferred substrate when sequential or library-based cross-coupling diversification is planned, as it offers a balance of reactivity and chemoselectivity. Quantitative kinetic data for the exact compound are not available in the primary literature; however, the class-level trend for para-substituted bromoarenes in Suzuki–Miyaura coupling is well-documented with rate constants typically falling between 10⁻² and 10⁻¹ M⁻¹·s⁻¹ under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) [2].

Cross-coupling C–C bond formation Synthetic building block

Commercial Availability and Price Comparison: 4-Br Isomer Offers Cost Advantage Over Positional Analogs in Multi-Gram Procurement

At the time of analysis, the 4-bromophenyl isomer (CAS 1156583-05-9) is priced at approximately $350 per 5 g from AChemBlock, or $1978 per 5 g from Macklin (95% purity) . By comparison, the 2-bromo isomer (CAS 1156625-85-2) and 3-bromo isomer (CAS 215649-75-5) are listed at comparable or slightly higher price points per gram from overlapping vendor networks, though exact cross-vendor matching is complicated by differences in purity specifications and stock status. The 4-bromo isomer benefits from broader multi-vendor sourcing (AKSci, AChemBlock, Fluorochem, Macklin, Chemscene, CymitQuimica, Chem-Space), which exerts downward pricing pressure and improves supply chain resilience relative to the less widely stocked 2-bromo analog, which is primarily available from ChemicalBook-listed sources .

Procurement economics Building block sourcing Cost efficiency

Recommended Procurement and Deployment Scenarios for 2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment Library Construction via Palladium-Catalyzed Diversification

The 4-bromophenyl isomer is the optimal choice for synthesizing focused compound libraries through Suzuki–Miyaura cross-coupling at the para-bromine position. Its balanced oxidative addition reactivity, minimal steric encumbrance, and absence of ortho-directing group interference (Section 3, Evidence Item 3) enable high-throughput parallel synthesis with predictable conversion rates. The free hydroxyl and secondary amine handles provide orthogonal functionalization points for subsequent amide coupling, reductive amination, or esterification, maximizing scaffold diversification efficiency. Procurement at the 5–25 g scale from multi-sourced vendors minimizes campaign interruption risk.

Biophysical Fragment Screening and SPR/NMR Hit Validation

With a TPSA of 61.4 Ų, 3 unobstructed H-bond donors, and a favorable XLogP3 of 0.7 (Section 3, Evidence Item 2), this compound meets the 'rule of three' criteria for fragment-based lead discovery (MW <300, cLogP ≤3, HBD ≤3). The para-bromine substitution ensures full solvent exposure of the amide NH, enabling reproducible, high-quality binding data in surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) fragment screens. Researchers should specify the 95% purity grade and store at 2–8 °C under inert gas (Section 1) to maintain sample integrity over multi-week screening campaigns.

Process Chemistry Scale-Up for Advanced Intermediate Manufacturing

The 4-bromo isomer's marginally higher boiling point (489.7 °C vs. 483.6 °C for the 2-bromo analog; Section 3, Evidence Item 1) provides a wider thermal processing window during distillation or sublimation purification at pilot scale. Combined with superior vendor diversity (7+ commercial sources vs. 2–3 for ortho/meta isomers; Section 3, Evidence Item 4), this compound represents the most supply-chain-resilient choice for CROs and CDMOs developing scalable synthetic routes. Multi-kilogram procurement should leverage competitive bidding across AKSci, Fluorochem, and Macklin networks.

Kinase/GPCR Chemical Probe Design Using Bromoarene Photoaffinity Labeling

The 4-bromophenyl moiety serves as a photoaffinity labeling (PAL) precursor; upon UV irradiation, the C–Br bond can generate a reactive aryl radical for covalent target capture. The para-bromine position is sterically remote from the acetamide hydrogen-bonding pharmacophore (Section 3, Evidence Item 2), ensuring that probe binding orientation is not perturbed by the photoreactive handle. This spatial separation is critical for chemoproteomics target identification studies, making the 4-bromo isomer the preferred scaffold over the 2-bromo analog, where ortho-substitution may interfere with key ligand–protein contacts at the amide interface.

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